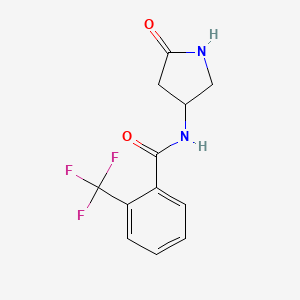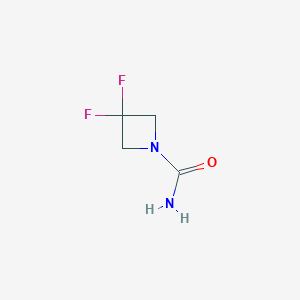![molecular formula C25H20N2O2S2 B2856629 3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 708292-63-1](/img/structure/B2856629.png)
3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H20N2O2S2 and its molecular weight is 444.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
An efficient synthesis method for a series of compounds closely related to the query compound was developed, emphasizing the importance of such compounds in scientific research. The method involves a two-component synthesis protocol, demonstrating the compounds' structural versatility and potential applications in materials science and drug discovery. The structure of these compounds was confirmed using comprehensive analytical techniques, including UV-vis, FTIR, 1H and 13C NMR, and mass spectroscopy, underlining their complex molecular architecture and potential for further functionalization (Saeed, Arif, Irfan, & Bolte, 2013).
Applications in Antimicrobial Coatings
Research into the antimicrobial applications of derivatives similar to the query compound highlighted their integration into polymers for antimicrobial coatings. These compounds exhibit significant biological activity, making them suitable for pharmaceutical applications and as additives in antimicrobial polyurethane coatings. This versatility showcases their potential in both medical and materials science fields, contributing to the development of hygienic surfaces and medical devices (El‐Wahab et al., 2014).
Antimicrobial and Cytotoxicity Studies
The antimicrobial and cytotoxic properties of novel derivatives were explored, indicating their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These findings underscore the potential of such compounds in developing new antimicrobial agents and their relevance in addressing antibiotic resistance challenges. Additionally, cytotoxicity testing against cancer cell lines suggests possible applications in cancer research, providing a basis for the development of new therapeutic agents (Shankar et al., 2017).
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the modulation of the jak pathway or inhibition of jak kinases, particularly jak1 .
Biochemical Pathways
The compound is suggested to be involved in the JAK pathway . The JAK pathway is a key signal transduction pathway that is used by a number of cytokines. It plays a crucial role in various biological processes such as cell growth, differentiation, and immune response.
Properties
IUPAC Name |
3-[2-[[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S2/c1-14-8-16(3)18(9-15(14)2)20-12-30-23(26-20)11-24-27-21(13-31-24)19-10-17-6-4-5-7-22(17)29-25(19)28/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUYIPGZRZFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)
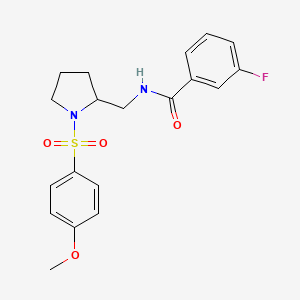
![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)

![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
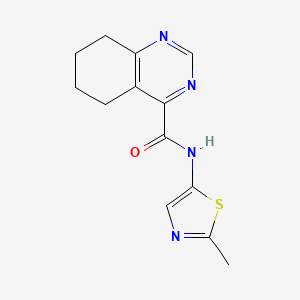
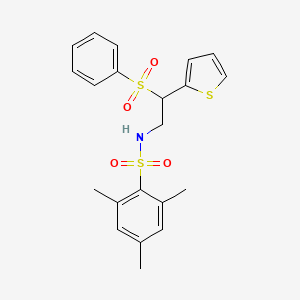
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)
![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)
